molecular formula C15H18IN5OS B3598941 1-({[1-(4-iodophenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-methylpiperidine

1-({[1-(4-iodophenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-methylpiperidine

Cat. No.: B3598941
M. Wt: 443.3 g/mol
InChI Key: TUKNTNDOAUCBDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole ring, for example, is a five-membered ring containing four nitrogen atoms and one carbon atom, which could contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. The iodophenyl group could potentially undergo substitution reactions, while the tetrazole ring might participate in reactions involving the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be used in areas such as medicinal chemistry, materials science, or chemical synthesis, depending on its properties and reactivity .

Properties

IUPAC Name

2-[1-(4-iodophenyl)tetrazol-5-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18IN5OS/c1-11-6-8-20(9-7-11)14(22)10-23-15-17-18-19-21(15)13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKNTNDOAUCBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18IN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-({[1-(4-iodophenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-methylpiperidine
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1-({[1-(4-iodophenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-methylpiperidine
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1-({[1-(4-iodophenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-methylpiperidine
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1-({[1-(4-iodophenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-methylpiperidine

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